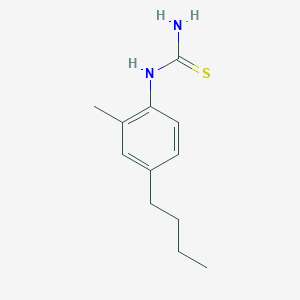
Thiourea, (4-butyl-2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, (4-butyl-2-methylphenyl)-, is an organosulfur compound with a chemical formula of C_11H_16N_2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 4-butyl-2-methylphenyl group. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, (4-butyl-2-methylphenyl)-, can be synthesized through the reaction of 4-butyl-2-methylaniline with carbon disulfide (CS_2) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiourea derivative.
Industrial Production Methods
On an industrial scale, thiourea derivatives are often produced through the reaction of anilines with carbon disulfide. The process involves the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The resulting product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Thiourea, (4-butyl-2-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives into amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, (4-butyl-2-methylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of thiourea, (4-butyl-2-methylphenyl)-, involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular components, leading to alterations in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
Selenourea: A similar compound where sulfur is replaced by selenium.
Urea: A structurally similar compound where sulfur is replaced by oxygen.
Uniqueness
Thiourea, (4-butyl-2-methylphenyl)-, is unique due to the presence of the 4-butyl-2-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
832099-24-8 |
|---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
(4-butyl-2-methylphenyl)thiourea |
InChI |
InChI=1S/C12H18N2S/c1-3-4-5-10-6-7-11(9(2)8-10)14-12(13)15/h6-8H,3-5H2,1-2H3,(H3,13,14,15) |
InChI Key |
PNSHMNNIDDOKIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
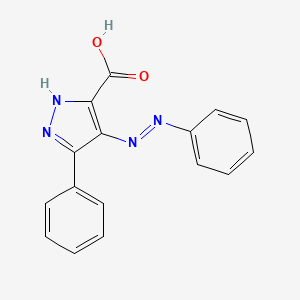
![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)

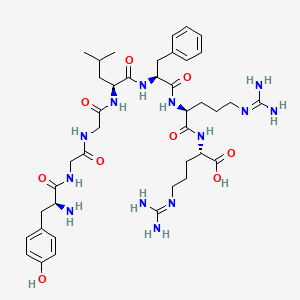

![1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine](/img/structure/B12522623.png)

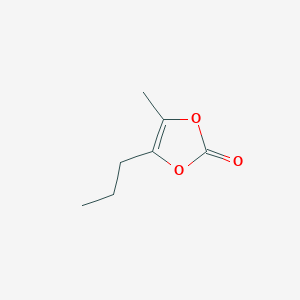
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
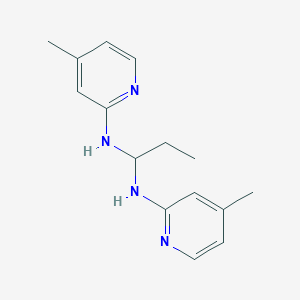
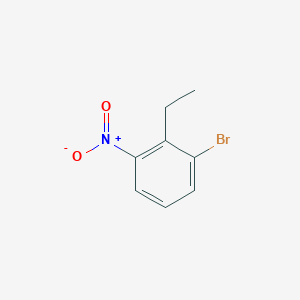
![2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12522668.png)
